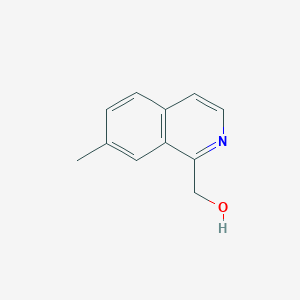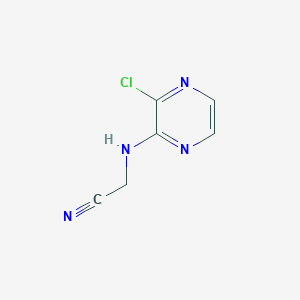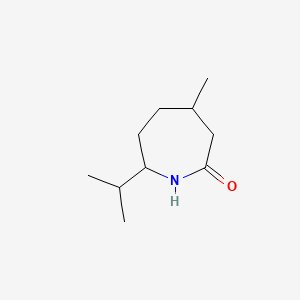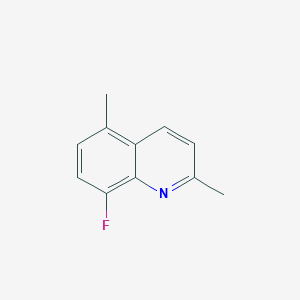
8-Fluoro-2,5-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-2,5-dimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various fields such as medicinal chemistry, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,5-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production methods often utilize more efficient and scalable processes, such as multicomponent one-pot reactions and solvent-free conditions. These methods aim to produce the compound in a more environmentally friendly and cost-effective manner .
化学反応の分析
Types of Reactions: 8-Fluoro-2,5-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .
科学的研究の応用
8-Fluoro-2,5-dimethylquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties
作用機序
The mechanism of action of 8-Fluoro-2,5-dimethylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial effects. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 8-Fluoro-2,5-dimethylquinoline is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
特性
分子式 |
C11H10FN |
|---|---|
分子量 |
175.20 g/mol |
IUPAC名 |
8-fluoro-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H10FN/c1-7-3-6-10(12)11-9(7)5-4-8(2)13-11/h3-6H,1-2H3 |
InChIキー |
PLVQOLKNXLQQOE-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=NC2=C(C=C1)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


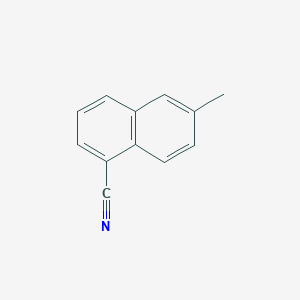
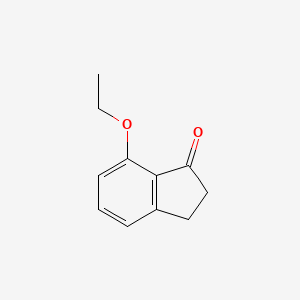
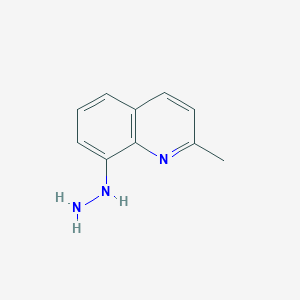


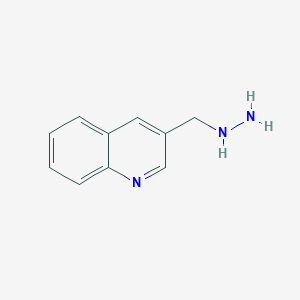

![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)


